molecular formula C39H46N6O6 B138318 Cyclo(glycyl-prolyl-phenylalanyl-valyl-phenylalanyl-phenylalanyl) CAS No. 144838-26-6

Cyclo(glycyl-prolyl-phenylalanyl-valyl-phenylalanyl-phenylalanyl)

Cat. No. B138318
M. Wt: 694.8 g/mol
InChI Key: ICFMHQOZABXAMR-JOBLXHLTSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclo(glycyl-prolyl-phenylalanyl-valyl-phenylalanyl-phenylalanyl), also known as cyclo-(GPVPAF), is a cyclic peptide that has gained significant attention in the field of biomedical research due to its potential therapeutic applications. This peptide is composed of six amino acids and has a unique cyclic structure that offers several advantages over linear peptides.

Mechanism Of Action

The mechanism of action of Cyclo-(GPVPAF) is not fully understood, but it is believed to interact with various cellular targets to exert its biological effects. It has been shown to modulate the activity of enzymes involved in oxidative stress and inflammation, as well as inhibit the growth of pathogenic microorganisms.

Biochemical And Physiological Effects

Cyclo-(GPVPAF) has been shown to exhibit several biochemical and physiological effects, including the inhibition of lipid peroxidation, the reduction of pro-inflammatory cytokines, and the enhancement of antioxidant enzymes. It has also been shown to promote wound healing and improve cognitive function in animal models.

Advantages And Limitations For Lab Experiments

One of the major advantages of Cyclo-(GPVPAF) is its cyclic structure, which offers greater stability and resistance to proteolytic degradation compared to linear peptides. This makes it an ideal candidate for use in various lab experiments. However, the synthesis of cyclic peptides can be challenging and time-consuming, which can be a limitation in some cases.

Future Directions

There are several future directions for the research on Cyclo-(GPVPAF). One area of interest is the development of novel drug delivery systems for this peptide, which could enhance its therapeutic efficacy and reduce potential side effects. Another direction is the investigation of its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Conclusion:
In conclusion, Cyclo-(GPVPAF) is a promising cyclic peptide that has demonstrated significant therapeutic potential in various disease conditions. Its unique structure and biological properties make it an attractive candidate for further research and development.

Synthesis Methods

Cyclo-(GPVPAF) can be synthesized using solid-phase peptide synthesis (SPPS) techniques. This method involves the stepwise addition of amino acids to a resin-bound peptide chain, followed by cyclization of the peptide using a suitable coupling agent. The resulting cyclic peptide can be purified using high-performance liquid chromatography (HPLC) and characterized using various analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

Cyclo-(GPVPAF) has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to exhibit antimicrobial, anti-inflammatory, and antioxidant properties, making it a promising candidate for the treatment of infectious diseases, inflammatory disorders, and oxidative stress-related conditions.

properties

CAS RN

144838-26-6

Product Name

Cyclo(glycyl-prolyl-phenylalanyl-valyl-phenylalanyl-phenylalanyl)

Molecular Formula

C39H46N6O6

Molecular Weight

694.8 g/mol

IUPAC Name

(6S,9S,12S,15S,18S)-6,9,15-tribenzyl-12-propan-2-yl-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosane-2,5,8,11,14,17-hexone

InChI

InChI=1S/C39H46N6O6/c1-25(2)34-39(51)43-30(22-27-15-8-4-9-16-27)36(48)41-29(21-26-13-6-3-7-14-26)35(47)40-24-33(46)45-20-12-19-32(45)38(50)42-31(37(49)44-34)23-28-17-10-5-11-18-28/h3-11,13-18,25,29-32,34H,12,19-24H2,1-2H3,(H,40,47)(H,41,48)(H,42,50)(H,43,51)(H,44,49)/t29-,30-,31-,32-,34-/m0/s1

InChI Key

ICFMHQOZABXAMR-JOBLXHLTSA-N

Isomeric SMILES

CC(C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N1)CC3=CC=CC=C3)CC4=CC=CC=C4)CC5=CC=CC=C5

SMILES

CC(C)C1C(=O)NC(C(=O)NC(C(=O)NCC(=O)N2CCCC2C(=O)NC(C(=O)N1)CC3=CC=CC=C3)CC4=CC=CC=C4)CC5=CC=CC=C5

Canonical SMILES

CC(C)C1C(=O)NC(C(=O)NC(C(=O)NCC(=O)N2CCCC2C(=O)NC(C(=O)N1)CC3=CC=CC=C3)CC4=CC=CC=C4)CC5=CC=CC=C5

synonyms

CGPPVPP
cyclo(Gly-Pro-Phe-Val-Phe-Phe)
cyclo(glycyl-prolyl-phenylalanyl-valyl-phenylalanyl-phenylalanyl)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.